molecular formula C13H18BFO4S B1526684 2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 648904-85-2

2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1526684
M. Wt: 300.2 g/mol
InChI Key: VRFPWIWPAXETRZ-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(methylsulfonyl)phenylboronic acid” is a chemical compound with the empirical formula C7H8BFO4S . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 218.01 . The InChI code for this compound is 1S/C7H8BFO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthetic Applications and Molecular Structure The compound and its analogs have been utilized in synthetic chemistry for various purposes. For example, the synthesis and structural characterization of similar boron-containing compounds have been demonstrated, providing insights into their potential applications in the synthesis of complex molecules. The precise molecular structure of these compounds has been elucidated through techniques such as single crystal X-ray diffraction, showcasing their potential in detailed structural analysis and synthesis (Coombs et al., 2006).

Herbicidal Properties and Selective Fluorine Substitution Research has also delved into the effects of selective fluorine substitution on the herbicidal properties of certain compounds. For instance, the introduction of fluorine atoms into specific molecules has led to significant changes in their herbicidal efficacy, demonstrating the importance of fluorine in modulating biological activity (Hamprecht et al., 2004).

Reactivity and Functional Group Transformations Further studies have investigated the reactivity of fluorinated compounds in various chemical transformations. For example, research on silanes containing triflate groups explores their preparation and reactivity, highlighting the versatility of fluorine-containing compounds in organic synthesis (Matyjaszewski & Chen, 1988). Additionally, studies on the binding of fluoromethyl- and sulfonyl-containing compounds to enzyme active sites provide insights into their potential as selective inhibitors (Grunewald et al., 2006).

Material Science and Polymer Research In the field of materials science, the synthesis and characterization of sulfonated poly(ether ketone)s for proton exchange membrane applications demonstrate the role of fluorine-containing compounds in enhancing the properties of polymeric materials for energy-related applications (Seo et al., 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-fluoro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)9-6-7-11(10(15)8-9)20(5,16)17/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFPWIWPAXETRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139692
Record name 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

648904-85-2
Record name 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648904-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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